molecular formula C12H16ClN B1592484 4-(3-Chlorobenzyl)piperidine CAS No. 251107-31-0

4-(3-Chlorobenzyl)piperidine

Cat. No. B1592484
M. Wt: 209.71 g/mol
InChI Key: CHIQMUCBWUBNNK-UHFFFAOYSA-N
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Description

4-(3-Chlorobenzyl)piperidine (4-CBP) is a synthetic organic compound belonging to the class of piperidine derivatives. It is a colorless to pale yellow liquid with a molecular weight of 199.61 g/mol. 4-CBP has been used in various scientific research applications, such as in the synthesis of pharmaceuticals, as an insect repellent, and in the development of new materials. It has also been studied for its biochemical and physiological effects.

Scientific Research Applications

Crystal and Molecular Structure Analysis

4-Piperidinecarboxylic acid hydrochloride has been characterized to understand its molecular and crystal structure through single crystal X-ray diffraction and computational studies. This compound exhibits a chair conformation of the piperidine ring and forms hydrogen bonds in its crystal structure, which could inform the design of new materials or pharmaceuticals (Szafran, Komasa, & Bartoszak-Adamska, 2007).

Nanomagnetic Reusable Catalysts

Fe3O4 nanoparticles functionalized with Piperidine-4-carboxylic acid (PPCA) have been synthesized and investigated for their catalytic activity. These nanomagnetic reusable catalysts show promise in the efficient synthesis of dihydroquinazolin-4(1H)-ones and polyhydroquinolines derivatives, highlighting a novel application in organic synthesis and potentially in industrial processes (Ghorbani‐Choghamarani & Azadi, 2015).

Antioxidant and Antimicrobial Activities

A compound synthesized through Knoevenagel condensation reaction of 4-chlorobenzaldehyde and ethyl acetoacetate, in the presence of piperidine, has been analyzed for its antioxidant and antimicrobial activities. This research signifies the potential of piperidine derivatives in developing new antimicrobial and antioxidant agents (Kumar et al., 2016).

Dipeptidyl Peptidase II Inhibitors

Gamma-amino substituted analogues of 1-[(S)-2,4-diaminobutanoyl]piperidine, particularly those with a 2-chlorobenzyl moiety, have been identified as highly potent and selective inhibitors of dipeptidyl peptidase II. This discovery opens avenues for therapeutic applications in conditions where dipeptidyl peptidase II plays a role (Senten et al., 2004).

Molecular Docking Studies

Research involving the synthesis and crystal structure determination of various compounds, including those with chlorobenzyl piperidine, has included molecular docking studies to evaluate their potential as antimicrobial agents. Such studies contribute to the field of drug discovery, particularly in identifying lead compounds for further development (Okasha et al., 2022).

properties

IUPAC Name

4-[(3-chlorophenyl)methyl]piperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16ClN/c13-12-3-1-2-11(9-12)8-10-4-6-14-7-5-10/h1-3,9-10,14H,4-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHIQMUCBWUBNNK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1CC2=CC(=CC=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50625267
Record name 4-[(3-Chlorophenyl)methyl]piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50625267
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(3-Chlorobenzyl)piperidine

CAS RN

251107-31-0
Record name 4-[(3-Chlorophenyl)methyl]piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50625267
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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